molecular formula C21H21N5 B2932898 1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine CAS No. 866843-75-6

1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

Cat. No. B2932898
CAS RN: 866843-75-6
M. Wt: 343.434
InChI Key: VJXGCPIFCYRJBA-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

Derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .

Scientific Research Applications

Drug Discovery

The unique structure of this compound, which includes a 1,2,3-triazole ring, makes it a valuable candidate in drug discovery . 1,2,3-Triazoles are known for their high chemical stability and aromatic character, which can mimic an E or Z amide bond. This compound could potentially be used to develop new medications with improved efficacy and stability.

Organic Synthesis

In organic chemistry, the 1,2,3-triazole moiety is a versatile scaffold for the synthesis of complex molecules . This compound could serve as a precursor or intermediate in the synthesis of various organic compounds, aiding in the creation of novel structures with potential industrial applications.

Polymer Chemistry

The triazole ring is known for its ability to enhance the stability of polymers. This compound could be utilized in the design of new polymers with enhanced properties such as increased thermal stability or resistance to degradation .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, this compound could have applications in supramolecular chemistry, where it might be used to create new molecular assemblies or materials with specific functions .

Chemical Biology

In chemical biology, this compound could be used as a tool for probing biological systems. Its ability to interact with various biological molecules could help in understanding biological processes at the molecular level .

Fluorescent Imaging

The triazole core of the compound can be functionalized to act as a fluorescent probe. This application could be particularly useful in imaging techniques to track and visualize biological molecules in live cells or tissues .

Antifungal Agents

Triazole derivatives have shown potential as antifungal agents. This compound, with its triazole and quinazolinone moieties, could be explored for its efficacy against fungal pathogens like Cryptococcus and Candida species .

Cancer Research

The structural features of triazole-containing compounds have been exploited in cancer research. This compound could be investigated for its potential as a tubulin polymerization inhibitor, which is a promising approach in the development of anticancer drugs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been reported to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the activity of the target enzymes, leading to changes in cellular processes.

Future Directions

While the future directions for “1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” are not explicitly mentioned in the retrieved papers, the TP heterocycle has found numerous applications in medicinal chemistry . This suggests that there may be potential for further exploration and development of this compound and its derivatives in the field of drug design.

properties

IUPAC Name

3-(4-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-15-9-11-16(12-10-15)19-21-22-20(25-13-5-2-6-14-25)17-7-3-4-8-18(17)26(21)24-23-19/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXGCPIFCYRJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

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